molecular formula C24H18N2S2 B11962993 3-(N-(2-Naphthyl)-N-phenylaminomethyl)benzothiazole-2(3H)-thione CAS No. 7149-52-2

3-(N-(2-Naphthyl)-N-phenylaminomethyl)benzothiazole-2(3H)-thione

Katalognummer: B11962993
CAS-Nummer: 7149-52-2
Molekulargewicht: 398.5 g/mol
InChI-Schlüssel: IAMQAIKSGMHQQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(N-(2-Naphthyl)-N-phenylaminomethyl)benzothiazole-2(3H)-thione is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This specific compound is characterized by the presence of a naphthyl group, a phenylaminomethyl group, and a benzothiazole-2(3H)-thione moiety, making it a unique and potentially valuable molecule for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-(2-Naphthyl)-N-phenylaminomethyl)benzothiazole-2(3H)-thione typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with 2-naphthylamine and benzaldehyde under acidic conditions. The reaction mixture is then subjected to cyclization and thionation to yield the desired compound. The reaction conditions often involve the use of solvents like ethanol or dichloromethane and catalysts such as hydrochloric acid or sulfur.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of advanced purification techniques like recrystallization and chromatography ensures the final product meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

3-(N-(2-Naphthyl)-N-phenylaminomethyl)benzothiazole-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using reagents like sodium borohydride can convert the thione group to a thiol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Halogens, alkyl halides, acids, bases.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Halogenated derivatives, alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

3-(N-(2-Naphthyl)-N-phenylaminomethyl)benzothiazole-2(3H)-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 3-(N-(2-Naphthyl)-N-phenylaminomethyl)benzothiazole-2(3H)-thione involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2-Naphthyl)-1,3-benzothiazole: Shares the benzothiazole and naphthyl moieties but lacks the phenylaminomethyl group.

    Benzothiazole-2-thione: Lacks the naphthyl and phenylaminomethyl groups, making it less complex.

    N-Phenylbenzothiazole: Contains the phenyl group but lacks the naphthyl and thione groups.

Uniqueness

3-(N-(2-Naphthyl)-N-phenylaminomethyl)benzothiazole-2(3H)-thione is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various biological targets, making it a versatile compound for research and industrial applications.

Eigenschaften

CAS-Nummer

7149-52-2

Molekularformel

C24H18N2S2

Molekulargewicht

398.5 g/mol

IUPAC-Name

3-[(N-naphthalen-2-ylanilino)methyl]-1,3-benzothiazole-2-thione

InChI

InChI=1S/C24H18N2S2/c27-24-26(22-12-6-7-13-23(22)28-24)17-25(20-10-2-1-3-11-20)21-15-14-18-8-4-5-9-19(18)16-21/h1-16H,17H2

InChI-Schlüssel

IAMQAIKSGMHQQD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N(CN2C3=CC=CC=C3SC2=S)C4=CC5=CC=CC=C5C=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.